2,5-Dimethylhexane

Physical Chemistry Thermodynamics Chemical Engineering

2,5-Dimethylhexane (CAS 592-13-2) is a branched C8 alkane isomer of octane with the linear formula (CH3)2CHCH2CH2CH(CH3)2 and molecular weight 114.23 g/mol. It is a colorless liquid at room temperature (melting point −91 °C; boiling point 108.1–109.9 °C; density 0.694 g/mL at 25 °C).

Molecular Formula C8H18
Molecular Weight 114.23 g/mol
CAS No. 592-13-2
Cat. No. B165582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylhexane
CAS592-13-2
Synonyms2,5-dimethylhexane
Molecular FormulaC8H18
Molecular Weight114.23 g/mol
Structural Identifiers
SMILESCC(C)CCC(C)C
InChIInChI=1S/C8H18/c1-7(2)5-6-8(3)4/h7-8H,5-6H2,1-4H3
InChIKeyUWNADWZGEHDQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylhexane (CAS 592-13-2): Technical Baseline for Scientific Procurement


2,5-Dimethylhexane (CAS 592-13-2) is a branched C8 alkane isomer of octane with the linear formula (CH3)2CHCH2CH2CH(CH3)2 and molecular weight 114.23 g/mol [1]. It is a colorless liquid at room temperature (melting point −91 °C; boiling point 108.1–109.9 °C; density 0.694 g/mL at 25 °C) [1] [2]. As a symmetrical di-branched hydrocarbon, it serves as an organic solvent, a fuel additive, and a critical intermediate in the synthesis of high-value aromatics [1] . Its physical and chemical properties differ quantifiably from both linear n-octane and other dimethylhexane isomers, making precise identity confirmation essential for research and industrial applications [3].

2,5-Dimethylhexane (CAS 592-13-2): Why Generic Substitution Fails


Substituting 2,5-dimethylhexane with a different octane isomer, such as 2,2-dimethylhexane, 3,4-dimethylhexane, or even n-octane, cannot be assumed to yield equivalent outcomes. The specific location of the two methyl branches on the C2 and C5 carbons creates a unique molecular symmetry that profoundly affects fundamental physicochemical properties, chromatographic behavior, and chemical reactivity [1]. For instance, the symmetrical di-branched structure of 2,5-dimethylhexane results in a significantly lower vapor pressure and different chromatographic retention compared to its isomer 2,2-dimethylhexane [2] [3]. More critically, in combustion and fuel applications, the specific branching pattern dictates low-temperature reactivity and ignition characteristics, with 2,5-dimethylhexane exhibiting quantifiably longer ignition delay times and lower flame speeds than mono-methylated or linear octane isomers [1] [4]. In synthetic chemistry, the 2,5-substitution pattern is the precise structural motif required for high-yield dehydrocyclization to p-xylene, a property not shared by other octane isomers [5]. Therefore, generic substitution based solely on molecular formula (C8H18) or broad class (branched alkane) carries a high risk of experimental failure or compromised process performance.

2,5-Dimethylhexane (CAS 592-13-2): Quantifiable Differentiation Evidence


2,5-Dimethylhexane vs. 2,2-Dimethylhexane: Quantified Difference in Vapor Pressure

2,5-Dimethylhexane exhibits a quantifiably lower vapor pressure compared to its structural isomer 2,2-dimethylhexane. This difference is a direct consequence of the distinct molecular symmetry and intermolecular forces resulting from the 2,5- versus 2,2-branching pattern [1] [2].

Physical Chemistry Thermodynamics Chemical Engineering

2,5-Dimethylhexane vs. 2,2-Dimethylhexane: Quantified Difference in Chromatographic Retention (Kovats Index)

The unique 2,5-substitution pattern results in a distinct and higher Kovats retention index compared to the 2,2-dimethyl isomer, enabling unambiguous identification and separation in complex hydrocarbon mixtures [1] [2].

Analytical Chemistry Gas Chromatography Separation Science

2,5-Dimethylhexane vs. Mono-Methylated Octane Isomers: Quantified Difference in Laminar Flame Speed

2,5-Dimethylhexane exhibits lower laminar flame speeds compared to mono-methylated octane isomers. This reduced reactivity is a direct result of the di-branched structure, which decreases the molecule's ability to populate the critical hydrogen radical pool during combustion [1].

Combustion Chemistry Fuel Science Chemical Kinetics

2,5-Dimethylhexane vs. n-Octane and Mono-Methylated Isomers: Quantified Difference in Ignition Delay Time

Ignition delay times are a direct measure of fuel reactivity. Direct head-to-head shock tube experiments confirm that 2,5-dimethylhexane has longer ignition delay times than its linear counterpart, n-octane, and also exhibits quantifiable differences when compared to other branched alkanes [1].

Combustion Kinetics Fuel Reactivity Shock Tube Studies

2,5-Dimethylhexane vs. Other Octane Isomers: Unique Precursor for High-Selectivity p-Xylene Synthesis

The specific 2,5-dimethyl substitution pattern is uniquely suited for dehydrocyclization to p-xylene, a high-value aromatic monomer. Patent literature establishes that 2,5-dimethylhexane can be converted to p-xylene with exceptionally high selectivity, a feature not shared by other octane isomers which yield mixed aromatics or lower selectivity [1] [2].

Synthetic Chemistry Catalysis Petrochemicals

2,5-Dimethylhexane as a Surrogate Fuel Component: Distinct Role in Aviation Fuel Modeling

In the development of chemical kinetic mechanisms for aviation fuels, 2,5-dimethylhexane has been specifically selected as a surrogate component to represent the iso-paraffinic fraction of synthetic and petroleum-derived jet fuels. This selection is based on its molecular structure, which captures the combustion characteristics of the lightly branched alkanes found in real fuels, a role not filled by other octane isomers [1] [2] [3].

Fuel Science Chemical Kinetics Aviation Fuel

2,5-Dimethylhexane (CAS 592-13-2): Best Research and Industrial Application Scenarios


Aviation Fuel and Combustion Research

2,5-Dimethylhexane is used as a key surrogate component in chemical kinetic models for synthetic and petroleum-derived jet fuels, including S-8 and Jet-A, to represent the iso-paraffinic fraction [1]. Its quantifiably longer ignition delay and lower laminar flame speed compared to n-octane and mono-methylated isomers [2] [3] make it an essential compound for developing accurate combustion models and understanding fuel reactivity.

Analytical Method Development and Quality Control

The distinct Kovats retention index of 2,5-dimethylhexane (RI = 742) differentiates it from other octane isomers like 2,2-dimethylhexane (RI = 723) [4] [5]. This property enables its use as a reference standard in gas chromatography for the identification and quantification of hydrocarbons in complex mixtures, such as petroleum fractions, environmental samples, or industrial process streams.

Organic Synthesis and Petrochemical Intermediate

2,5-Dimethylhexane is a valuable precursor in the synthesis of p-xylene, a high-volume aromatic used in polyester (PET) production. Its specific 2,5-branching pattern enables a catalytic dehydrocyclization process to produce p-xylene with exceptionally high selectivity (approaching 95 wt% at 88% conversion), a yield unmatched by other octane isomers [6] [7]. This makes it a strategic starting material for research into alternative aromatics production pathways.

Organic Solvent for Specialized Applications

As a non-polar, branched alkane with a boiling point of ~108-109°C and density of 0.694 g/mL, 2,5-dimethylhexane serves as an organic solvent in biochemical experiments and drug synthesis research where its specific volatility, low water solubility, and distinct solvent properties offer advantages over other hydrocarbon solvents .

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